molecular formula Ge2H5I B579179 CID 101820671 CAS No. 19021-93-3

CID 101820671

Cat. No.: B579179
CAS No.: 19021-93-3
M. Wt: 277.204
InChI Key: HFHSJJLGKZLXPG-UHFFFAOYSA-N
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Description

CID 101820671 is a chemical compound identified in the vacuum-distilled fractions of Citrus essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1B, 1C) . The compound’s presence in specific distillation fractions (Figure 1D) implies distinct physicochemical properties, such as volatility and polarity, which may influence its applications in pharmacology or industrial chemistry .

Properties

CAS No.

19021-93-3

Molecular Formula

Ge2H5I

Molecular Weight

277.204

IUPAC Name

iodo-$l^{3}

InChI

InChI=1S/GeH2I.GeH3/c1-2;/h1H2;1H3

InChI Key

HFHSJJLGKZLXPG-UHFFFAOYSA-N

SMILES

[GeH3].[GeH2]I

Synonyms

Iododigermane

Origin of Product

United States

Chemical Reactions Analysis

CID 101820671 undergoes various chemical reactions, including:

Scientific Research Applications

CID 101820671 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 101820671 involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, receptors, or other proteins, leading to changes in cellular functions and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Understanding these mechanisms is crucial for developing effective applications and ensuring safety and efficacy .

Comparison with Similar Compounds

Structural Analogues: Betulin Derivatives

CID 101820671 shares a triterpene backbone with betulin-derived compounds, which are widely studied for their bioactivity. Key comparisons include:

Compound CID Key Structural Features Reported Bioactivities
This compound 101820671 Triterpene skeleton with ester modifications Not yet characterized (under study)
Betulin 72326 Lupane-type triterpene, diol groups Anticancer, anti-inflammatory
Betulinic Acid 64971 Carboxylic acid group at C-28 Antiviral, antimalarial
3-O-Caffeoyl Betulin 10153267 Caffeoyl ester at C-3 Enhanced solubility, antioxidant


Key Differences :

  • These groups may enhance its solubility or receptor-binding affinity compared to unmodified triterpenes .
  • Bioactivity : While betulin derivatives exhibit well-documented anticancer and anti-inflammatory properties, this compound’s biological roles remain speculative pending further research .

Oscillatoxin Derivatives: Functional Similarities

Oscillatoxins are marine-derived polyketides with cytotoxic properties. However, their macrocyclic lactone structures differ significantly from triterpenes, indicating divergent biosynthesis and bioactivity profiles .

Analytical Techniques for Differentiation

Mass spectrometry with collision-induced dissociation (CID) has been employed to differentiate structurally similar compounds, such as ginsenosides (e.g., Rf vs. F11) . For this compound, GC-MS and high-resolution MS/MS could elucidate fragmentation patterns, aiding in structural confirmation and differentiation from analogues .

Implications for Pharmaceutical Development

Structural similarities to betulin derivatives position this compound as a candidate for drug discovery, particularly in oncology and inflammation. Its ester groups may improve pharmacokinetic properties, such as bioavailability, compared to betulinic acid . However, oscillatoxin-like macrocycles () highlight the need for toxicity profiling to ensure safety.

Q & A

Q. How to apply computational models to predict this compound’s physicochemical properties?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models with descriptors like logP, molar refractivity, and topological polar surface area. Validate predictions against experimental data (e.g., solubility assays). Leverage software such as ChemAxon or Schrödinger Suite for accuracy .

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